molecular formula C23H17FN4O4S2 B3399521 2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040641-81-3

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3399521
CAS No.: 1040641-81-3
M. Wt: 496.5 g/mol
InChI Key: PWPYUMQOVQBRJL-UHFFFAOYSA-N
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Description

2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H17FN4O4S2 and its molecular weight is 496.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the thieno[3,2-d]pyrimidine scaffold exhibit significant anticancer properties. The incorporation of oxadiazole moieties enhances these effects by potentially interfering with cellular signaling pathways involved in cancer progression. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The presence of the 4-fluorophenyl group and oxadiazole ring has been linked to antimicrobial activity. Compounds similar to this structure have demonstrated efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

Some studies have highlighted the anti-inflammatory properties of oxadiazole derivatives. The mechanism may involve the inhibition of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .

Enzyme Inhibition

The compound may act as an inhibitor for specific enzymes related to disease processes. For instance, it could inhibit kinases involved in cancer cell proliferation or enzymes responsible for inflammatory responses. This application is crucial for drug development targeting specific pathways in diseases like cancer and autoimmune disorders .

Molecular Probes

Due to its unique chemical structure, this compound can serve as a molecular probe in biochemical assays. Its ability to selectively bind to certain proteins or nucleic acids makes it useful for studying biological processes at the molecular level .

Organic Electronics

The thieno[3,2-d]pyrimidine structure is of interest in organic electronics due to its electronic properties. Compounds like this can be used in the development of organic semiconductors for applications in solar cells and light-emitting diodes (LEDs). Their ability to facilitate charge transport makes them suitable candidates for enhancing the efficiency of electronic devices .

Photovoltaic Materials

Research into organic photovoltaic materials has identified similar compounds as potential candidates for use in solar energy conversion systems. Their unique electronic properties allow them to absorb light effectively and convert it into electrical energy .

Summary Table of Applications

Application AreaSpecific Use CaseMechanism/Effect
PharmaceuticalAnticancer agentsInduction of apoptosis
Antimicrobial agentsInhibition of bacterial growth
Anti-inflammatory drugsInhibition of pro-inflammatory cytokines
BiochemicalEnzyme inhibitorsTargeting specific disease-related enzymes
Molecular probesBinding to proteins/nucleic acids
Material ScienceOrganic electronicsCharge transport enhancement
Photovoltaic materialsEffective light absorption and energy conversion

Properties

IUPAC Name

2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O4S2/c1-30-16-9-13(10-17(11-16)31-2)21-26-19(32-27-21)12-34-23-25-18-7-8-33-20(18)22(29)28(23)15-5-3-14(24)4-6-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPYUMQOVQBRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

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